molecular formula C13H13NOS B1434385 6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1708437-09-5

6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B1434385
M. Wt: 231.32 g/mol
InChI Key: GGLHQGHLIVGRJC-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Synthesis Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .


Chemical Reactions Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The reaction proceeds through a radical pathway. Mechanistically, an iminyl radical initially generates by a single-electron-transfer (SET) process .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Novel Derivatives Formation Research efforts have led to the synthesis of novel derivatives of benzo[b][1,4]oxazin-3(4H)-one, demonstrating the chemical flexibility and potential for diverse applications in scientific research. These derivatives were synthesized in good yields, and their structures were confirmed through various spectroscopic methods, highlighting the compound's capacity for forming structurally diverse and potentially bioactive derivatives (V. Guguloth, 2021).

Biological Activities and Applications

Antibacterial and Anti-inflammatory Potential A series of benzo[1,4]oxazine derivatives have shown significant antibacterial activity against various bacterial strains, indicating the potential of 6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine in antibacterial applications. This activity was confirmed through structural analysis and biological screening, showcasing the compound's relevance in medical and pharmaceutical research (Naveen Kadian, M. Maste, A. Bhat, 2012). Furthermore, derivatives of benzo[e][1,3]oxazine demonstrated high anti-inflammatory activity in vivo, outperforming the reference drug ibuprofen in certain measures. This highlights the compound's potential in developing new anti-inflammatory agents with improved safety or side effect profiles compared to current drugs (Yan-Fei Li, Hong-jian Zhang, Zhe-Shan Quan, 2016).

Herbicidal and Bioactivity Properties The herbicidal activity of certain benzo[1,4]oxazine derivatives has been identified, particularly in the inhibition of protoporphyrinogen oxidase, an enzyme crucial in plant metabolism. This discovery opens avenues for the compound's application in agriculture, potentially leading to the development of new herbicides with high efficacy and safety to crops (Mingzhi Huang et al., 2005). Additionally, certain benzoxazine and aminomethyl derivatives synthesized from eugenol demonstrated biological activity, indicating the compound's potential utility in biological research and possible therapeutic applications (Marcellino Rudyanto et al., 2014).

Future Directions

Thiophene-based analogs continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are remarkably effective compounds both with respect to their biological and physiological functions .

properties

IUPAC Name

6-methyl-3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-9-4-5-12-10(7-9)14-11(8-15-12)13-3-2-6-16-13/h2-7,11,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLHQGHLIVGRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 3
6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 4
6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 5
6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 6
6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

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